2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic rings, a thioether linkage, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thioether linkage: This step involves the reaction of 4-tert-butylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide to form 4-tert-butylbenzyl thioether.
Nitrile introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Coupling reactions: The final step involves coupling the thioether and nitrile intermediates with 4-fluorophenyl and 2-thienyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s thioether and nitrile groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The aromatic rings contribute to its ability to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-[(4-tert-butylbenzyl)thio]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar thioether linkage and aromatic rings.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Similar aromatic and heterocyclic structures.
Uniqueness
2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its combination of a thioether linkage, a nitrile group, and multiple aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2S2/c1-27(2,3)20-10-6-18(7-11-20)17-32-26-23(16-29)22(19-8-12-21(28)13-9-19)15-24(30-26)25-5-4-14-31-25/h4-15H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDSIDXIBKRGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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